molecular formula C20H28N6O B2506495 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea CAS No. 1448129-04-1

1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea

Cat. No.: B2506495
CAS No.: 1448129-04-1
M. Wt: 368.485
InChI Key: CXWNBMCUXIYYNI-UHFFFAOYSA-N
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Description

This urea derivative features a pyrimidine core substituted at the 2-position with a 4-methylpiperazine group and at the 4- and 6-positions with methyl groups. The urea moiety bridges the pyrimidine and a 2-ethylphenyl group. While specific biological data for this compound is unavailable in the provided evidence, its structural features suggest relevance in drug discovery, particularly in targeting proteins with deep hydrophobic pockets or polar binding sites.

Properties

IUPAC Name

1-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-5-16-8-6-7-9-17(16)23-20(27)24-18-14(2)21-19(22-15(18)3)26-12-10-25(4)11-13-26/h6-9H,5,10-13H2,1-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWNBMCUXIYYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=C(N=C(N=C2C)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrimidine Core:

    • Starting with a suitable pyrimidine precursor, such as 4,6-dimethyl-2-chloropyrimidine.
    • Reacting this precursor with 4-methylpiperazine under nucleophilic substitution conditions to introduce the piperazine group.
  • Formation of the Phenylurea Moiety:

    • Reacting 2-ethylphenyl isocyanate with an amine derivative to form the urea linkage.
  • Coupling of the Two Fragments:

    • The final step involves coupling the pyrimidine and phenylurea fragments under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the urea moiety or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Reduced urea derivatives, amines.

    Substitution Products: Substituted pyrimidines or phenyl derivatives.

Scientific Research Applications

1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea depends on its specific application. Generally, it may exert its effects by:

    Binding to Enzymes or Receptors: The compound can interact with specific enzymes or receptors, inhibiting or modulating their activity.

    Disrupting Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.

    Inducing Apoptosis: In the context of cancer research, it may induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related urea derivatives, focusing on substituent variations at the pyrimidine 2-position and phenyl group.

Table 1: Structural and Molecular Comparison

Compound Name (CAS Number) Pyrimidine 2-Substituent Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 4-Methylpiperazin-1-yl 2-Ethylphenyl C20H27N6O* 369.48* Calculated
1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea (1448129-00-7) Pyrrolidin-1-yl 2-Ethylphenyl C19H25N5O 339.43
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea (1798459-40-1) Phenoxy 2-Ethylphenyl C21H22N4O2 362.43
1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea (1396581-12-6) Phenoxy 2-Ethylphenyl C19H18N4O2 334.38
1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea (1797291-11-2) Pyrrolidin-1-yl 3-Fluoro-4-methylphenyl C19H23FN5O 355.42

*Calculated based on structural analysis (see Notes).

Key Observations:

Substituent Impact on Molecular Weight: The 4-methylpiperazine group in the target compound increases its molecular weight compared to analogs with pyrrolidine (Δ ~30 g/mol) or phenoxy (Δ ~7–35 g/mol) groups. This difference arises from the additional nitrogen and carbon atoms in the piperazine ring.

Electronic and Steric Effects: Piperazine vs. In contrast, pyrrolidine is less polar, favoring lipophilicity . Phenoxy vs. Heterocyclic Amines: Phenoxy groups contribute aromaticity and rigidity, which may influence binding to flat hydrophobic surfaces, whereas piperazine/pyrrolidine groups offer conformational flexibility for targeting dynamic binding sites .

Notes:

  • The target compound’s molecular formula (C20H27N6O) and weight (369.48 g/mol) were calculated by substituting the pyrrolidine group in with 4-methylpiperazine (C5H12N2 vs. C4H8N).
  • Biological activity data (e.g., IC50, solubility) are unavailable in the provided evidence, limiting direct pharmacological comparisons.

Biological Activity

1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring, a piperazine moiety, and an ethylphenyl group. Its molecular formula is C17H22N6OC_{17}H_{22}N_6O, with a molecular weight of 342.4 g/mol. The presence of these functional groups is crucial for its biological activity.

Research indicates that this compound acts primarily through the inhibition of specific kinases involved in cell signaling pathways related to cancer cell proliferation. It has been shown to inhibit FLT3 (FMS-like tyrosine kinase 3) phosphorylation, which is critical in the pathophysiology of acute myeloid leukemia (AML) . This inhibition leads to reduced malignant growth both in vitro and in animal models.

Antitumor Effects

This compound has demonstrated promising antitumor activity in various studies:

  • In Vitro Studies : The compound exhibited cytotoxic effects against several cancer cell lines, including human acute myeloid leukemia (AML) and breast cancer cell lines. For instance, it achieved a complete remission rate of 90% in preclinical models when combined with standard chemotherapeutics like cytarabine and daunorubicin .
  • Case Studies : In a phase I/II trial involving patients with newly diagnosed AML, the compound showed significant antileukemic activity when administered alongside established therapies .

Summary of Biological Activity Data

Cell Line IC50 (µM) Effect
AML (various lines)0.48 - 1.47Induces apoptosis and cell cycle arrest
MCF-7 (breast cancer)1.93Cytotoxic effects observed
U937 (monocytic leukemia)0.76 - 5.51Significant growth inhibition

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound:

  • Pharmacokinetics : The compound displays favorable absorption characteristics with a moderate half-life, making it suitable for further development as an oral therapeutic agent.
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, it enhances the overall efficacy against resistant cancer cell lines .
  • Mechanistic Studies : Molecular docking studies suggest that the compound binds effectively to target proteins involved in tumor growth regulation, thus inhibiting their activity .

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